molecular formula C16H13N3O2S2 B13904844 (5-Benzylthio-1,2,4-thiadiazol-3-yl) phenylcarbamate

(5-Benzylthio-1,2,4-thiadiazol-3-yl) phenylcarbamate

Cat. No.: B13904844
M. Wt: 343.4 g/mol
InChI Key: RSOJKILPGDYKLD-UHFFFAOYSA-N
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Description

(5-Benzylthio-1,2,4-thiadiazol-3-yl) phenylcarbamate is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Benzylthio-1,2,4-thiadiazol-3-yl) phenylcarbamate typically involves the reaction of 5-benzylthio-1,2,4-thiadiazole with phenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under reflux conditions. The product is then purified using column chromatography or recrystallization techniques .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(5-Benzylthio-1,2,4-thiadiazol-3-yl) phenylcarbamate can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The benzylthio group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base such as triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of a nitro group would produce an amine derivative .

Scientific Research Applications

Chemistry

In chemistry, (5-Benzylthio-1,2,4-thiadiazol-3-yl) phenylcarbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis .

Biology and Medicine

This compound has shown potential as an anticancer agent. Studies have demonstrated its ability to inhibit the proliferation of cancer cells, particularly in HeLa cell lines. It induces apoptotic cell death and blocks the cell cycle at the sub-G1 phase, making it a promising candidate for further drug development .

Industry

In the industrial sector, thiadiazole derivatives, including this compound, are explored for their potential use in materials science. They can be incorporated into polymers to enhance properties such as thermal stability and resistance to oxidation .

Mechanism of Action

The mechanism of action of (5-Benzylthio-1,2,4-thiadiazol-3-yl) phenylcarbamate involves its interaction with specific molecular targets. In cancer cells, it binds to the active site of VEGFR-2, a receptor involved in angiogenesis. This binding inhibits the receptor’s activity, leading to reduced blood supply to the tumor and subsequent cell death. Additionally, the compound’s ability to induce apoptosis is mediated through the activation of caspases, which are enzymes that play a crucial role in programmed cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (5-Benzylthio-1,2,4-thiadiazol-3-yl) phenylcarbamate apart from similar compounds is its specific interaction with VEGFR-2 and its potent anticancer activity. Its unique structure allows for selective binding to molecular targets, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C16H13N3O2S2

Molecular Weight

343.4 g/mol

IUPAC Name

phenyl N-(5-benzylsulfanyl-1,2,4-thiadiazol-3-yl)carbamate

InChI

InChI=1S/C16H13N3O2S2/c20-15(21-13-9-5-2-6-10-13)17-14-18-16(23-19-14)22-11-12-7-3-1-4-8-12/h1-10H,11H2,(H,17,19,20)

InChI Key

RSOJKILPGDYKLD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSC2=NC(=NS2)NC(=O)OC3=CC=CC=C3

Origin of Product

United States

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